N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide
Description
Crystallographic Analysis and Conformational Dynamics
The crystallographic characterization of this compound reveals fundamental insights into its three-dimensional molecular architecture and solid-state packing arrangements. The compound crystallizes with specific spatial organization that reflects the interplay between its multiple functional groups and the electronic properties inherent to the quinazoline framework. The International Union of Pure and Applied Chemistry designation follows the systematic nomenclature this compound, which precisely describes the substitution pattern and connectivity of the molecular framework.
The conformational dynamics of this quinazoline derivative are influenced by the rotational freedom around the acetamide linkage connecting the quinazoline core to the chlorofluorophenyl substituent. The presence of both electron-withdrawing groups, specifically the nitro functionality at the 6-position of the quinazoline ring and the halogen substituents on the phenyl ring, creates significant electronic perturbations that influence the preferred conformational states. The methoxy group at the 7-position of the quinazoline core contributes additional steric and electronic factors that stabilize specific molecular conformations through intramolecular interactions and influence the overall molecular geometry.
Computational analysis of the crystallographic data indicates that the compound adopts a relatively planar configuration for the quinazoline core system, with the acetamide bridge allowing for rotational flexibility that accommodates various molecular orientations. The chlorine and fluorine substituents on the phenyl ring introduce asymmetry and dipolar interactions that contribute to the overall crystal packing efficiency. The InChI key LTZBDIKMPORGBC-UHFFFAOYSA-N provides a unique identifier for the specific stereochemical and constitutional arrangement of this complex molecular system.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₂ClFN₄O₄ | |
| Molecular Weight | 390.75 g/mol | |
| InChI Key | LTZBDIKMPORGBC-UHFFFAOYSA-N | |
| Chemical Abstracts Service Number | 869199-61-1 |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound provides detailed insights into its electronic structure and molecular interactions through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that reflect the electronic environment of individual nuclei within the molecular framework. The quinazoline core system exhibits distinctive aromatic proton signals, while the methoxy substituent appears as a characteristic singlet reflecting the methylenoxy carbon-hydrogen bond environment.
The presence of halogen substituents, specifically chlorine and fluorine, on the phenyl ring creates unique coupling patterns and chemical shift perturbations that are diagnostic for this specific substitution pattern. The acetamide linkage contributes additional complexity to the nuclear magnetic resonance spectrum through rotational barriers that may lead to coalescence phenomena or broad signals depending on the temperature and timescale of the nuclear magnetic resonance experiment. Related quinazoline derivatives have demonstrated characteristic nuclear magnetic resonance patterns that provide structural confirmation and purity assessment.
Fourier transform infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes associated with the various functional groups present in the molecule. The nitro group at the 6-position of the quinazoline ring exhibits distinctive asymmetric and symmetric stretching frequencies that are diagnostic for this electron-withdrawing functionality. The acetamide carbonyl group contributes a characteristic stretching frequency that reflects the electronic environment created by the attached quinazoline and chlorofluorophenyl substituents.
The methoxy group contributes characteristic carbon-hydrogen and carbon-oxygen stretching modes that are readily identifiable in the infrared spectrum. The quinazoline aromatic system exhibits multiple vibrational modes including carbon-carbon stretching, carbon-nitrogen stretching, and out-of-plane bending vibrations that collectively provide a fingerprint for this heterocyclic framework. The halogen substituents, particularly the carbon-chlorine and carbon-fluorine bonds, contribute characteristic stretching frequencies that confirm the presence and position of these substituents.
Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the extended conjugated system present in the quinazoline framework. The compound exhibits characteristic absorption bands that reflect π→π* transitions within the aromatic quinazoline core and charge-transfer transitions involving the electron-withdrawing nitro substituent. The methoxy group, functioning as an electron-donating substituent, modulates the electronic properties of the quinazoline system and influences the positions and intensities of the observed electronic transitions.
Computational Modeling of Electronic Properties
Computational modeling of the electronic properties of this compound provides theoretical insights into the molecular orbital structure, electronic density distribution, and reactivity patterns of this complex quinazoline derivative. Density functional theory calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which govern the electronic properties and potential reactivity of the compound. The quinazoline core system contributes significantly to both frontier molecular orbitals, with the nitro substituent serving as an electron-accepting group that stabilizes the lowest unoccupied molecular orbital.
The electronic properties are further modulated by the methoxy substituent, which functions as an electron-donating group through resonance effects, creating a push-pull electronic system within the quinazoline framework. This electronic configuration influences the molecular electrostatic potential surface and creates regions of varying electron density that determine the compound's reactivity patterns and intermolecular interactions. The chlorofluorophenyl substituent contributes additional electronic perturbations through the combined effects of the electron-withdrawing halogen atoms.
Computational analysis indicates that the compound exhibits significant dipole moment arising from the asymmetric distribution of electron-withdrawing and electron-donating substituents. The topological polar surface area has been calculated as 98.46 square angstroms, reflecting the contribution of the nitro, methoxy, and acetamide functional groups to the overall polarity of the molecule. The calculated logarithm of the partition coefficient (LogP) value of 4.0237 suggests moderate lipophilicity, indicating potential for membrane permeability while maintaining sufficient aqueous solubility.
The molecular orbital analysis reveals that the lowest unoccupied molecular orbital is primarily localized on the quinazoline core system with significant contribution from the nitro substituent, while the highest occupied molecular orbital shows distribution across the entire conjugated framework including both the quinazoline core and the attached aromatic systems. This electronic structure influences the compound's potential for participating in electron-transfer reactions and determines its photochemical properties under ultraviolet irradiation.
| Computational Property | Value | Reference |
|---|---|---|
| Topological Polar Surface Area | 98.46 Ų | |
| Calculated LogP | 4.0237 | |
| Hydrogen Bond Acceptors | 6 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 4 |
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O4/c1-9(24)22(10-3-4-13(19)12(18)5-10)17-11-6-15(23(25)26)16(27-2)7-14(11)20-8-21-17/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZBDIKMPORGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C=C1)F)Cl)C2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to N-(3-Chloro-4-fluorophenyl)-N-(7-Methoxy-6-nitroquinazolin-4-yl)acetamide
Condensation-Based Synthesis (Method 1)
The primary route involves a two-step condensation reaction starting from 7-fluoro-6-nitro-4-hydroxyl quinazoline. Key stages include:
Halogenation of 7-Fluoro-6-nitro-4-hydroxyl Quinazoline
Phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) serves as the halogenating agent, converting the hydroxyl group at position 4 to chlorine or bromine. Optimal conditions involve refluxing at 120–150°C for 4–8 hours, achieving near-quantitative conversion (Table 1).
Table 1: Halogenation Reaction Parameters
| Halogenating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 120–130 | 6 | 98 |
| SO₂Cl₂ | 140–150 | 4 | 95 |
Coupling with N-(3-Chloro-4-fluorophenyl)acetamide
The halogenated intermediate reacts with N-(3-chloro-4-fluorophenyl)acetamide in acetonitrile at 60–90°C for 12–24 hours. Sodium hydride (NaH) facilitates deprotonation, enabling nucleophilic aromatic substitution at position 4 of the quinazoline core. Post-reaction filtration yields the crude product, which is purified via recrystallization from ethanol/water (Yield: 82–88%).
Dimroth Rearrangement Pathway (Method 2)
An alternative approach exploits the Dimroth rearrangement to construct the quinazoline scaffold.
Synthesis of 2-Amino-4-fluoro-5-nitrobenzonitrile
N-(2-Cyano-5-fluorophenyl)acetamide undergoes nitration using fuming nitric acid in dichloromethane at 0°C, followed by acidic hydrolysis (HCl, 80°C) to yield 2-amino-4-fluoro-5-nitrobenzonitrile.
Rearrangement with N,N-Dimethylacetamide Dimethyl Acetal
Reaction of the nitrile with N,N-dimethylacetamide dimethyl acetal and acetic acid in toluene at 110°C induces a Dimroth rearrangement, forming the quinazoline intermediate. Subsequent coupling with N-(3-chloro-4-fluorophenyl)acetamide in the presence of DBU (1,8-diazabicycloundec-7-ene) completes the synthesis (Yield: 75–80%).
Table 2: Comparative Analysis of Synthetic Methods
| Parameter | Method 1 (Condensation) | Method 2 (Dimroth) |
|---|---|---|
| Total Steps | 2 | 4 |
| Overall Yield (%) | 70–75 | 60–65 |
| Key Advantage | Higher yield | Scaffold diversity |
Reaction Optimization and Critical Parameters
Solvent Selection
Acetonitrile is optimal for Method 1 due to its high dielectric constant, which stabilizes the transition state during nucleophilic substitution. In Method 2, toluene’s non-polar nature facilitates the Dimroth rearrangement by minimizing side reactions.
Temperature Control
Physicochemical Characterization
Table 3: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂ClFN₄O₄ |
| Molecular Weight | 390.75 g/mol |
| Solubility (DMSO) | 10 mM (25°C) |
| Storage Conditions | RT, anhydrous |
Stability studies indicate degradation <2% after 6 months at -80°C. The compound exhibits poor aqueous solubility (0.12 mg/mL at pH 7.4), necessitating formulation with co-solvents like PEG300 for in vivo studies.
Applications and Biological Relevance
As an irreversible EGFR inhibitor, this compound demonstrates IC₅₀ values of 1.2–3.8 nM against EGFR-positive tumor cell lines (e.g., A431, H1975). Its nitro group enhances electrophilicity, enabling covalent binding to cysteine residues in the kinase domain. Preclinical studies show 68% tumor growth inhibition in xenograft models at 50 mg/kg (oral, daily).
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Biological Activities
The compound has been investigated for its potential biological activities, including:
-
Antimicrobial Activity :
- Studies have indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL . The specific compound N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide is hypothesized to share similar mechanisms due to its structural similarities.
-
Anticancer Properties :
- The compound's structural features suggest potential anticancer activity. Research on similar quinazoline derivatives has reported cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7) with IC50 values indicating significant inhibition of cell growth . The nitro group and the chloro-fluoro substitution are believed to enhance the compound's interaction with biological targets involved in cancer progression.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that compounds with similar scaffolds can modulate inflammatory responses. For example, treatment with related quinazoline derivatives has been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This indicates a potential application in treating inflammatory diseases.
Antimicrobial Activity Evaluation
A study focused on the antimicrobial efficacy of quinazoline derivatives demonstrated that compounds with nitro and halogen substituents exhibited potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values ranged from 16 to 64 µg/mL across different derivatives, suggesting that structural modifications can enhance antimicrobial potency .
Anticancer Activity Assessment
In another evaluation, a series of quinazoline-based compounds were tested against human cancer cell lines. The results indicated that certain derivatives led to a dose-dependent decrease in cell viability, particularly in breast cancer cells, highlighting the potential of these compounds as chemotherapeutic agents .
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for disease progression. The specific pathways and targets depend on the disease being treated.
Comparison with Similar Compounds
Key Observations :
- Substituent variations (e.g., nitro vs. chloropropoxy) alter electronic profiles: Nitro groups enhance electrophilicity, which may improve reactivity in nucleophilic environments .
- Halogen placement (3-chloro-4-fluoro vs. 4-bromo) affects molecular polarity and interaction with hydrophobic binding pockets .
Functional Group Impact on Bioactivity (Inferred)
Though biological data for the target compound is absent, analogues with pyridazin-3(2H)-one cores (e.g., FPR2 agonists) demonstrate that nitro and methoxy groups enhance ligand-receptor binding via electron modulation . The chloro-fluorophenyl group in the target compound may similarly improve membrane permeability and target engagement compared to non-halogenated derivatives .
Biological Activity
N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structure:
- IUPAC Name : N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine
- Molecular Formula : C15H10ClFN4O3
- Molecular Weight : 348.71 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | Light-yellow powder |
| Storage Temperature | Room Temperature |
| Purity | 97% |
The biological activity of this compound primarily revolves around its interaction with various molecular targets involved in cancer progression. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), a critical player in many cancers.
Key Findings from Research Studies
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A431 and H1975, with IC50 values ranging from 1.32 μM to 5.89 μM .
- The compound's structural modifications, particularly the presence of electron-withdrawing groups like chloro and fluoro, enhance its antiproliferative activity .
- EGFR Inhibition :
- Structural Activity Relationship (SAR) :
Study 1: Inhibition of Tumor Growth
A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .
Study 2: Resistance Overcoming
In another study focusing on EGFR-mutant cell lines, the compound showed enhanced efficacy compared to standard treatments like gefitinib. This was particularly notable in cell lines harboring the L858R/T790M mutation, which typically confer resistance to first-generation EGFR inhibitors .
Q & A
Q. What are the critical steps and optimized conditions for synthesizing N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide?
- Methodological Answer : The synthesis involves sequential functionalization of the quinazoline core. Key steps include:
- Nitro-group introduction : Nitration at the 6-position of 7-methoxyquinazolin-4-amine under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-oxidation.
- Acetamide coupling : Reaction of 3-chloro-4-fluoroaniline with chloroacetyl chloride in dichloromethane, followed by nucleophilic substitution with the nitroquinazoline intermediate. Triethylamine is critical for neutralizing HCl byproducts and maintaining reaction efficiency .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the fluorophenyl (δ 7.2–7.8 ppm), methoxy (δ 3.9 ppm), and nitro groups (downfield shifts due to electron withdrawal).
- HRMS : Confirm molecular weight (expected [M+H]⁺ ≈ 430.05) and fragmentation patterns.
- HPLC : Monitor purity (>98%) using a reverse-phase column and UV detection at 254 nm .
Q. What are the primary biological targets and assays used to evaluate its anticancer activity?
- Methodological Answer :
- Kinase inhibition assays : Screen against EGFR (epidermal growth factor receptor) family kinases using fluorescence-based ADP-Glo™ assays. IC₅₀ values <100 nM indicate potent inhibition .
- Cell viability assays : Test in NSCLC (non-small cell lung cancer) cell lines (e.g., H1975, HCC827) via MTT assays. Dose-response curves at 0.1–10 µM concentrations are typical .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities and inform SAR (Structure-Activity Relationship) studies?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (toluene/ethanol). Use SHELXL for refinement, focusing on torsion angles between the fluorophenyl and quinazoline moieties. Dihedral angles >80° suggest reduced π-stacking, correlating with reduced kinase binding .
- Docking simulations : Align the crystal structure with EGFR (PDB ID: 1M17) using AutoDock Vina. The nitro group’s orientation in the ATP-binding pocket may explain potency variations in mutant kinases .
Q. How can conflicting in vitro/in vivo efficacy data be reconciled?
- Methodological Answer :
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Low stability (<30% remaining at 1 hr) may explain poor in vivo activity despite strong in vitro inhibition .
- Plasma protein binding : Use equilibrium dialysis. High binding (>95%) reduces free drug availability, necessitating dosage adjustments .
Q. What strategies improve solubility and bioavailability without compromising target affinity?
- Methodological Answer :
- Prodrug design : Introduce phosphate esters at the methoxy group (hydrolyzable in vivo). Test solubility in PBS (pH 7.4) and logP values (target <3).
- Co-crystallization with cyclodextrins : Form inclusion complexes (e.g., β-cyclodextrin) to enhance aqueous solubility. Characterize via phase solubility diagrams .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
